![molecular formula C21H15F2N3O2 B2368959 1,3-双(4-氟苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 921548-25-6](/img/structure/B2368959.png)
1,3-双(4-氟苄基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied as potential anticancer agents, targeting various cancer-related proteins such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of “1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, while the IR spectrum can provide information about the functional groups present in the molecule .科学研究应用
抗癌药
吡啶并[2,3-d]嘧啶已被鉴定为潜在的抗癌药 . 它们已被发现能抑制各种癌细胞靶点,包括酪氨酸激酶,细胞外调节蛋白激酶 - ABL 激酶,磷脂酰肌醇 3 激酶,雷帕霉素哺乳动物靶点,p38 丝裂原活化蛋白激酶,BCR-ABL,二氢叶酸还原酶,细胞周期蛋白依赖性激酶,磷酸二酯酶,KRAS 和成纤维细胞生长因子受体 .
抗菌剂
这些化合物还显示出抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者。
中枢神经抑制剂
吡啶并[2,3-d]嘧啶已被发现具有中枢神经抑制活性 . 这表明它们可用于治疗与中枢神经系统相关的疾病。
抗惊厥药
这些化合物已证明具有抗惊厥活性 . 这表明它们可用于治疗癫痫发作。
退烧药
吡啶并[2,3-d]嘧啶已被发现具有退热(降温)活性 . 这表明它们可用于治疗发烧。
蛋白质酪氨酸激酶抑制剂
吡啶并[2,3-d]嘧啶的某些衍生物已被证明能抑制蛋白质酪氨酸激酶 . 这使得它们成为开发靶向蛋白质酪氨酸激酶药物的潜在候选者。
磷脂酰肌醇 3 激酶 (PI3K) 抑制剂
4-氨基吡啶并[2,3-d]嘧啶-5-酮的衍生物已被鉴定为磷脂酰肌醇 3 激酶 (PI3K) 抑制剂 . 这表明它们可用于治疗与 PI3K 相关的疾病。
细胞周期蛋白依赖性激酶抑制剂
含有吡啶并[2,3-d]嘧啶-7-酮环系的化合物 CDK-4 作为细胞周期蛋白依赖性激酶的抑制剂 . 这表明它们可用于治疗与细胞周期蛋白依赖性激酶相关的疾病。
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
It is likely that it interacts with its target protein (potentially cdk2) to inhibit its function, leading to alterations in cell cycle progression . This could result in the inhibition of tumor cell proliferation.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties are crucial for determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
The result of the compound’s action is likely to be the inhibition of cell proliferation, given its potential role as a CDK2 inhibitor . This could lead to a decrease in tumor growth in cancerous cells. Further investigations are needed to confirm the exact molecular and cellular effects of this compound’s action.
未来方向
生化分析
Biochemical Properties
The biochemical properties of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are largely tied to its interactions with various enzymes and proteins. Pyrido[2,3-d]pyrimidines, the class of compounds to which it belongs, have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The nature of these interactions is complex and can involve enzyme inhibition or activation, changes in gene expression, and alterations in signaling pathways .
Cellular Effects
The cellular effects of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are diverse and depend on the specific cellular context. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to this compound, have been found to inhibit CDK2, a key regulator of cell cycle progression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of 1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with different dosages .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNFDRZXGAHTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)
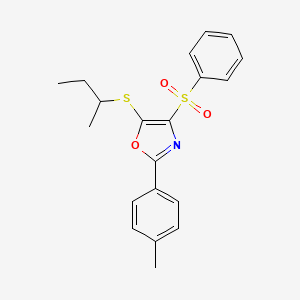
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2368878.png)
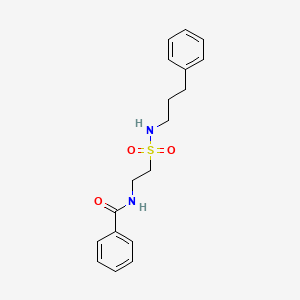

![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)
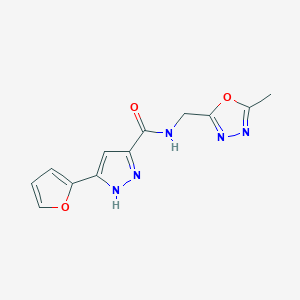
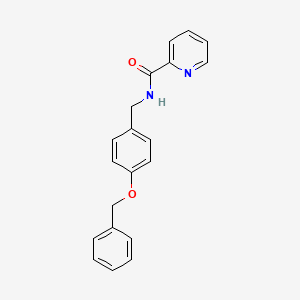
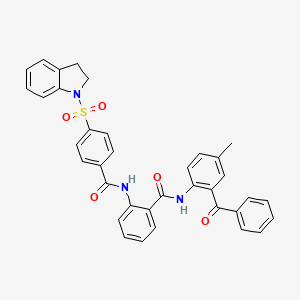

![N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide](/img/structure/B2368893.png)
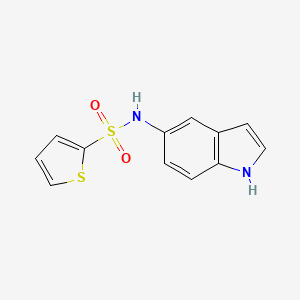
![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)

